Methyl isoselenocyanate

Vue d'ensemble

Description

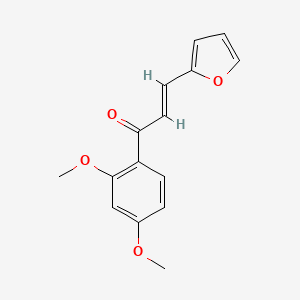

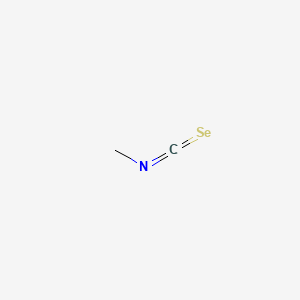

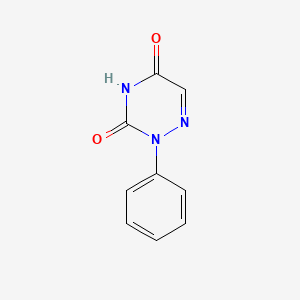

Methyl isoselenocyanate is a chemical compound with the formula C2H3NSe . It has a molecular weight of 120.01 .

Molecular Structure Analysis

The molecular structure of this compound consists of carbon ©, hydrogen (H), nitrogen (N), and selenium (Se) atoms . The IUPAC Standard InChI is InChI=1S/C2H3NSe/c1-3-2-4/h1H3 .Chemical Reactions Analysis

This compound has been used as a powerful tool for the synthesis of selenium-containing heterocycles . It has been involved in reactions with amines, alcohols, thiols, selenolates, carbanions, azodicaboxylates, diazomethanes, and in cycloaddition reactions .Physical and Chemical Properties Analysis

This compound has a molecular weight of 120.01 . Other physical and chemical properties such as ionization energy, water solubility, and octanol/water partition coefficient are also associated with this compound .Applications De Recherche Scientifique

Rotational Spectrum Analysis

Methyl isoselenocyanate has been studied for its microwave rotational spectra, particularly in isotopic species CH3NCSe with 80Se and 78Se. These studies focus on the assignment of microwave rotational spectra in the 9 to 40 GHz frequency range and determining rotational and centrifugal distortion constants for the ground vibrational state. Such research is crucial for understanding the molecular structure and behavior of this compound under various conditions (Sakaizumi et al., 1986).

Synthesis of Selenium-Containing Heterocycles

This compound serves as a powerful tool for synthesizing selenium-containing heterocycles. These compounds are noted for their diverse pharmaceutical applications and remarkable reactivities and chemical properties. Isoselenocyanates, including this compound, are valuable due to their ease of preparation, storage, and safe handling, making them ideal for creating selenium-based heterocycles (Garud, Koketsu, & Ishihara, 2007).

Organoselenium Compounds in Chemotherapy and Chemoprevention

This compound, as an organoselenium compound, has been identified as a potential chemotherapeutic and chemopreventative agent against cancers and infectious diseases. This research area explores the use of this compound and similar compounds in creating treatments for various diseases due to their enhanced cytotoxicity against cancer cells and other biological activities (Bossmann & Neri, 2021).

Development as Anticancer Agents

This compound has been modified from isothiocyanates to yield compounds with increased effectiveness as anticancer agents. The focus here is on synthesizing and developing isoselenocyanates, including this compound, as novel treatments for cancer. This includes exploring the chemistry and computational studies of these compounds and their biological applications (Frieben, Amin, & Sharma, 2019).

Building Blocks for Selenium-Containing Heterocycles

Research on this compound also involves its use as a building block for the preparation of selenaheterocycles or heterocyclic selones. These compounds, derived from isoselenocyanate, have applications in various chemical reactions and the creation of novel compounds, initiated usually by nucleophilic attacks followed by cyclization (Heimgartner, Zhou, Atanassov, & Sommen, 2008).

Mécanisme D'action

Orientations Futures

Selenium-containing heterocyclic compounds, including those derived from isoselenocyanates like Methyl isoselenocyanate, have been recognized for their remarkable reactivities, chemical properties, and diverse pharmaceutical applications . Future research may continue to explore the synthesis methods and potential applications of these compounds .

Propriétés

InChI |

InChI=1S/C2H3NSe/c1-3-2-4/h1H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYQRKLVFZCKNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C=[Se] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NSe | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196088 | |

| Record name | Methyl isoselenocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4426-70-4 | |

| Record name | Methyl isoselenocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004426704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl isoselenocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B3052639.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-YL)butan-2-one](/img/structure/B3052646.png)

![[(2-Chloroethyl)sulfanyl]acetic acid](/img/structure/B3052656.png)